1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone
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Overview
Description
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.3073 g/mol . This compound is characterized by its pyridine ring substituted with hydroxy, isopropylsulfanyl, and methyl groups, making it a unique entity in the realm of organic chemistry.
Chemical Reactions Analysis
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the isopropylsulfanyl group.
Scientific Research Applications
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and isopropylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes or receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone can be compared with other pyridine derivatives such as:
2-Methyl-3-pyridinol: Lacks the isopropylsulfanyl group, making it less hydrophobic.
5-Hydroxy-2-methylpyridine: Lacks the ethanone group, affecting its reactivity.
6-Isopropylsulfanyl-2-methylpyridine:
Properties
IUPAC Name |
1-(5-hydroxy-2-methyl-6-propan-2-ylsulfanylpyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)15-11-10(14)5-9(8(4)13)7(3)12-11/h5-6,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNPHFNGYULTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)O)SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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